molecular formula C38H24Cl2O4 B14322385 9,9'-Peroxybis[9-(4-chlorophenyl)-9H-xanthene] CAS No. 103019-24-5

9,9'-Peroxybis[9-(4-chlorophenyl)-9H-xanthene]

Cat. No.: B14322385
CAS No.: 103019-24-5
M. Wt: 615.5 g/mol
InChI Key: DLBAJJMXIWJIJO-UHFFFAOYSA-N
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Description

Bis[9-(4-chlorophenyl)-9H-xanthen-9-yl] peroxide: is an organic peroxide compound characterized by the presence of two 9-(4-chlorophenyl)-9H-xanthen-9-yl groups linked by a peroxide bond. This compound is known for its stability and unique chemical properties, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bis[9-(4-chlorophenyl)-9H-xanthen-9-yl] peroxide typically involves the reaction of 9-(4-chlorophenyl)-9H-xanthen-9-ol with hydrogen peroxide in the presence of an acid catalyst. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the peroxide bond.

Industrial Production Methods: In an industrial setting, the production of Bis[9-(4-chlorophenyl)-9H-xanthen-9-yl] peroxide involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Bis[9-(4-chlorophenyl)-9H-xanthen-9-yl] peroxide can undergo oxidation reactions, where it acts as an oxidizing agent.

    Reduction: The compound can be reduced to its corresponding alcohols under specific conditions.

    Substitution: It can participate in substitution reactions, particularly with nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed:

    Oxidation: The major products are often oxidized derivatives of the original compound.

    Reduction: The primary products are the corresponding alcohols.

    Substitution: The products depend on the nucleophile used, resulting in various substituted derivatives.

Scientific Research Applications

Chemistry: Bis[9-(4-chlorophenyl)-9H-xanthen-9-yl] peroxide is used as an initiator in polymerization reactions due to its ability to generate free radicals.

Biology: In biological research, this compound is studied for its potential role in oxidative stress and its effects on cellular processes.

Medicine: The compound’s oxidative properties are explored for potential therapeutic applications, including its use in drug delivery systems.

Industry: In the industrial sector, Bis[9-(4-chlorophenyl)-9H-xanthen-9-yl] peroxide is used in the production of polymers and as a bleaching agent in various processes.

Mechanism of Action

The mechanism of action of Bis[9-(4-chlorophenyl)-9H-xanthen-9-yl] peroxide involves the generation of free radicals through the cleavage of the peroxide bond. These free radicals can initiate various chemical reactions, including polymerization and oxidation. The molecular targets and pathways involved depend on the specific application and the conditions under which the compound is used.

Comparison with Similar Compounds

  • Bis(4-chlorophenyl) sulfone
  • Bis(4-chlorophenyl) disulfide
  • Bis(4-chlorophenyl) ether

Comparison: Bis[9-(4-chlorophenyl)-9H-xanthen-9-yl] peroxide is unique due to its peroxide bond, which imparts distinct oxidative properties compared to similar compounds like Bis(4-chlorophenyl) sulfone and Bis(4-chlorophenyl) disulfide. The presence of the xanthene moiety also contributes to its unique chemical behavior and applications.

Properties

CAS No.

103019-24-5

Molecular Formula

C38H24Cl2O4

Molecular Weight

615.5 g/mol

IUPAC Name

9-(4-chlorophenyl)-9-[9-(4-chlorophenyl)xanthen-9-yl]peroxyxanthene

InChI

InChI=1S/C38H24Cl2O4/c39-27-21-17-25(18-22-27)37(29-9-1-5-13-33(29)41-34-14-6-2-10-30(34)37)43-44-38(26-19-23-28(40)24-20-26)31-11-3-7-15-35(31)42-36-16-8-4-12-32(36)38/h1-24H

InChI Key

DLBAJJMXIWJIJO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)(C4=CC=C(C=C4)Cl)OOC5(C6=CC=CC=C6OC7=CC=CC=C75)C8=CC=C(C=C8)Cl

Origin of Product

United States

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